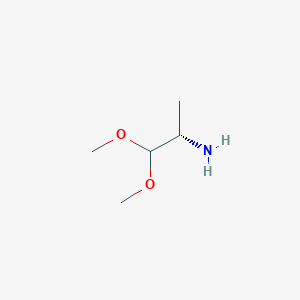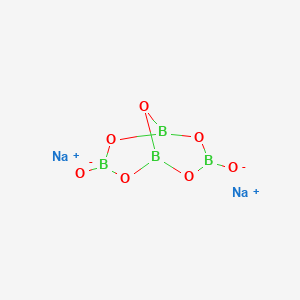![molecular formula C11H13N B042741 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole CAS No. 80278-94-0](/img/structure/B42741.png)
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
Vue d'ensemble
Description
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole is an organic compound with the molecular formula C11H13N. It is a solid, typically appearing as a pale yellow crystalline substance with an aromatic odor . This compound is notable for its structural complexity and its applications in various fields, including organic synthesis and materials science.
Applications De Recherche Scientifique
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of indoline dyes.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of dye-sensitized solar cells .
Mode of Action
It’s known that it’s used in the synthesis of dye-sensitized solar cells , suggesting it may interact with other compounds to facilitate energy conversion processes.
Biochemical Pathways
Its role in the synthesis of dye-sensitized solar cells suggests it may be involved in photochemical reactions .
Pharmacokinetics
As a chemical compound used in the synthesis of dye-sensitized solar cells
Result of Action
In the context of dye-sensitized solar cells, it likely contributes to the efficiency of light absorption and energy conversion .
Action Environment
Factors such as light intensity and temperature could potentially affect its performance in dye-sensitized solar cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole can be synthesized through several methods. One common approach involves the reaction of pentanediol dipyridone with phosphorus oxychloride under acidic conditions . Another method includes the formation of diastereomeric salts with N-tosyl-®-phenylglycine in ethanol, which allows for the resolution of enantiopure this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are typically proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or nitrogen atom.
Comparaison Avec Des Composés Similaires
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole can be compared with other similar compounds, such as:
Indole: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.
Carbazole: Another nitrogen-containing heterocycle used in the synthesis of dyes and organic semiconductors.
Tetrahydrocarbazole: A hydrogenated form of carbazole with similar applications.
The uniqueness of this compound lies in its specific structural features and its ability to form enantiopure compounds, which are valuable in the synthesis of chiral molecules and materials .
Propriétés
IUPAC Name |
1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,9,11-12H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTROANRTWHDFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole in organic synthesis?
A1: this compound serves as a crucial starting material for synthesizing indoline dyes []. Its derivatives also show promise as components in organic solar cells [].
Q2: How can enantiopure this compound be obtained?
A2: A study demonstrated the successful resolution of enantiopure this compound by forming diastereomeric salts with N-Tosyl-(R)-phenylglycine in ethanol []. This method highlights the importance of chiral resolution in obtaining enantiomerically pure compounds.
Q3: Can you provide an example of a derivative synthesized from this compound and its potential application?
A3: Researchers successfully synthesized 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile from this compound through a two-step process involving Vilsmeier–Haack formylation and Knoevenagel reaction []. This derivative has potential applications in organic solar cells due to its acceptor-donor molecular structure.
Q4: What analytical techniques were employed to characterize the synthesized this compound derivatives?
A4: The structures of newly synthesized compounds, including 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile, were confirmed using a comprehensive set of analytical techniques. These included elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR spectroscopy, IR spectroscopy, and UV-Vis spectroscopy [].
Q5: Beyond dyes and solar cells, has this compound been identified in any natural sources?
A5: Interestingly, this compound was identified as one of the chemical constituents in the ethanol extract of Moringa oleifera leaves []. This finding suggests potential biological activities of this compound and its derivatives, warranting further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)









